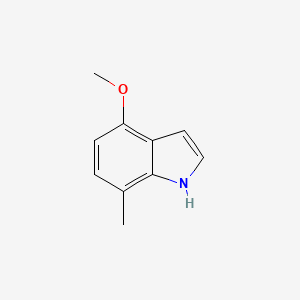
3-Methyl-1-phenyl-1H-pyrazol-4,5-dion
Übersicht
Beschreibung
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of pyrazoles is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-Methyl-1-phenyl-1H-pyrazol-4,5-dion, mit Fokus auf verschiedene einzigartige Anwendungen:
Organische Synthese
Diese Verbindung wird in der organischen Synthese zur Herstellung anderer Chemikalien verwendet, z. B. 3-Methyl-1-phenyl-1H-pyrazol-4-carbaldehyd, der bei Temperaturen von 90-100 °C mit dem Reagenz Phosphorylchlorid synthetisiert wird .
Medizinische Chemie
In der medizinischen Chemie wurden Derivate dieser Verbindung für ihre potenzielle Verwendung bei der Behandlung verschiedener Krebsarten synthetisiert . Es hat in wissenschaftlichen Untersuchungen auch signifikante Antileishmanien- und Antimalaria-Aktivitäten gezeigt .
Katalyse
Es dient als Katalysator bei der Herstellung von 4,4′-(Arylmethylen)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)-Derivaten und bietet Vorteile wie hohe Ausbeuten und kurze Reaktionszeiten .
Antimikrobielle und antioxidative Aktivität
Die Verbindung wurde bei der Synthese von Strukturen verwendet, die antimikrobielle und antioxidative Aktivitäten zeigen, die für die Entwicklung neuer Therapeutika wichtig sind .
Industrielle Anwendungen
In der Industrie ist es ein Reaktant für die Synthese verschiedener pharmakologisch aktiver Verbindungen, darunter Smoothened-Antagonisten zur Haarinhibition und ORL1-Rezeptor-Antagonisten .
Pharmazeutische Standards und Zwischenprodukte
Es wird unter Feinkemikalien kategorisiert und als Standard oder Zwischenprodukt in pharmazeutischen Anwendungen verwendet .
Wirkmechanismus
Target of Action
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is a versatile scaffold in organic synthesis and medicinal chemistry . It has been used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazoles are known to be involved in a wide variety of biological activities
Result of Action
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines
Action Environment
It is known that the compound’s structure can translate into changes in properties, which could potentially be influenced by environmental factors .
Biochemische Analyse
Biochemical Properties
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase 4 (DPP-4) inhibitors, which are crucial in the regulation of glucose metabolism . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced glucose metabolism and reduced oxidative stress . At higher doses, it can induce toxic effects, including liver damage and impaired kidney function. These adverse effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its biotransformation and elimination . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. These interactions highlight its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its presence in the mitochondria can affect mitochondrial function and energy metabolism, while its localization in the nucleus can influence gene expression.
Eigenschaften
IUPAC Name |
5-methyl-2-phenylpyrazole-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUUJNRNMODNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435610 | |
| Record name | ST50165930 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-05-0 | |
| Record name | ST50165930 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B1610024.png)
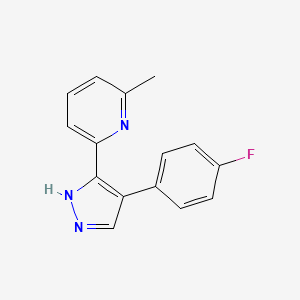

![3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1610030.png)



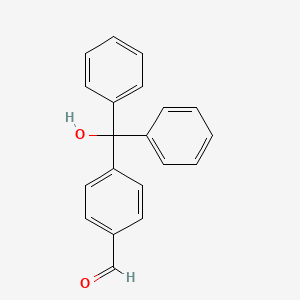
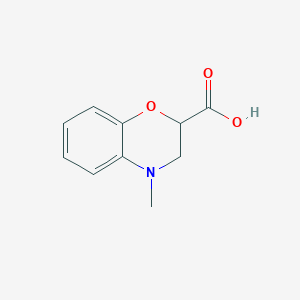
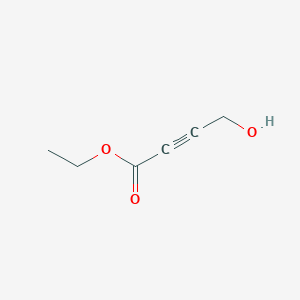

![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)
